molecular formula C12H16ClN5OS B12704798 [2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride CAS No. 94023-04-8

[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride

Cat. No.: B12704798
CAS No.: 94023-04-8
M. Wt: 313.81 g/mol
InChI Key: QFLWKLAYLMEBKH-UHFFFAOYSA-N
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Description

[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride is a guanidine derivative characterized by a thioxoimidazolidinone core substituted with a phenyl group at the 1-position and a guanidine-ethyl moiety at the 4-position. The monohydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic chemistry applications.

Properties

CAS No.

94023-04-8

Molecular Formula

C12H16ClN5OS

Molecular Weight

313.81 g/mol

IUPAC Name

2-[2-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)ethyl]guanidine;hydrochloride

InChI

InChI=1S/C12H15N5OS.ClH/c13-11(14)15-7-6-9-10(18)17(12(19)16-9)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,16,19)(H4,13,14,15);1H

InChI Key

QFLWKLAYLMEBKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCN=C(N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride typically involves multiple steps. One common method starts with the preparation of the thioxoimidazolidinone ring, followed by the introduction of the phenyl group and the guanidine moiety. The final step involves the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can act as an enzyme inhibitor or a ligand for studying protein interactions.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues

The compound shares key structural motifs with other guanidine-based pharmaceuticals and synthetic intermediates:

Compound Name Core Structure Key Functional Groups Pharmacological Role
Target Compound Thioxoimidazolidinone + guanidine-ethyl Phenyl, thioxo, guanidine, HCl Not explicitly stated (research focus)
Cimetidine Monohydrochloride Monohydrate Imidazole + cyanoguanidine Methylthioethyl, cyanoguanidine, HCl, H2O H2-receptor antagonist (anti-ulcer)
Ropinirole Hydrochloride Indole-2-one + dipropylaminoethyl Dipropylamine, indole-2-one, HCl Dopamine agonist (Parkinson’s treatment)
Acotiamide Hydrochloride Trihydrate Thiazolecarboxamide + bis(isopropyl) Hydroxy-dimethoxybenzoyl, thiazole, HCl, H2O Prokinetic agent (functional dyspepsia)

Sources : Structural data derived from .

Physicochemical Properties

  • Solubility: The monohydrochloride salt improves aqueous solubility compared to the free base, a feature shared with cimetidine and ropinirole hydrochloride .
  • Crystallinity: Hydrate formation (e.g., monohydrate in cimetidine) is common in guanidine derivatives, though the target compound’s hydrate status is unspecified .
  • Stability : The thioxo group in the target compound may confer redox sensitivity, similar to thioether-containing drugs like ziprasidone hydrochloride .

Biological Activity

[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article presents a detailed examination of its biological activity based on recent studies, including data tables, research findings, and case studies.

  • Molecular Formula : C12H15N5OS·ClH
  • Molecular Weight : 313.81 g/mol
  • CAS Number : 94023-04-8

Biological Activity Overview

The compound exhibits various biological activities, primarily focusing on its antibacterial and anticancer properties. Research indicates that the thioxoimidazolidin structure is crucial for its pharmacological effects.

Antibacterial Activity

Recent studies have shown that derivatives of thioxoimidazolidin compounds, including [2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride, possess significant antibacterial properties.

  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for related compounds were determined to be ≤ 31.25 μg/mL against Staphylococcus aureus isolates, demonstrating effective bactericidal action .
    • Time-kill kinetics studies confirmed that these compounds can effectively kill bacteria over time, suggesting their potential as new antibacterial agents .
  • Biofilm Inhibition :
    • The compound was evaluated for its ability to inhibit biofilm formation in S. aureus. Strong biofilm inhibition was observed, which is critical given the role of biofilms in antibiotic resistance .

Anticancer Activity

The anticancer potential of [2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride has been explored through various in vitro studies.

  • Cytotoxicity Studies :
    • The compound has been tested against several cancer cell lines, including prostate (LNCaP and PC3), breast (MCF-7), and colon cancer cells (HCT116). Results indicate that it may inhibit cell proliferation effectively .
  • Mechanism of Action :
    • Preliminary docking studies suggest that the compound interacts with key proteins involved in cancer progression, potentially inhibiting pathways critical for tumor growth and survival .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC (μg/mL)Observations
AntibacterialStaphylococcus aureus≤ 31.25Significant bactericidal effect
Biofilm FormationStaphylococcus aureusN/AStrong inhibition observed
AnticancerLNCaPN/AInhibitory effect on cell growth
AnticancerMCF-7N/ASignificant cytotoxicity

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